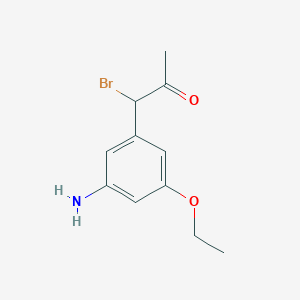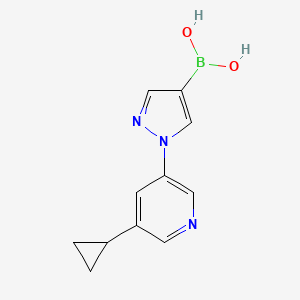
Ethyl(phenylethyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl(phenylethyl)benzene, also known as 1-ethyl-2-(1-phenylethyl)benzene, is an organic compound with the molecular formula C16H18. This compound belongs to the class of aromatic hydrocarbons, characterized by the presence of a benzene ring. It is a colorless liquid with a distinct aromatic odor and is used in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Ethyl(phenylethyl)benzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of benzene with ethylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction typically occurs under anhydrous conditions and at a controlled temperature to ensure the desired product is obtained.
Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic alkylation of benzene with ethylbenzene using zeolite catalysts. This method is preferred due to its efficiency and the ability to recycle the catalyst, making the process more sustainable and cost-effective.
化学反応の分析
Types of Reactions: Ethyl(phenylethyl)benzene undergoes various chemical reactions, including:
Oxidation: This reaction can produce compounds such as acetophenone, benzaldehyde, and benzoic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions typically involve the use of hydrogen gas (H2) in the presence of a metal catalyst like palladium (Pd) or platinum (Pt) to produce this compound derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur, where substituents such as halogens, nitro groups, or alkyl groups replace hydrogen atoms on the benzene ring. Common reagents include halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products Formed:
Oxidation: Acetophenone, benzaldehyde, benzoic acid
Reduction: this compound derivatives
Substitution: Halogenated, nitrated, or alkylated benzene derivatives
科学的研究の応用
Ethyl(phenylethyl)benzene has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a solvent in chemical reactions.
Biology: Research studies utilize this compound to investigate its effects on biological systems and its potential as a bioactive compound.
Medicine: The compound is explored for its potential therapeutic properties, including its use in drug development and as an intermediate in pharmaceutical synthesis.
Industry: this compound is employed in the production of polymers, resins, and other industrial chemicals.
作用機序
The mechanism of action of ethyl(phenylethyl)benzene involves its interaction with specific molecular targets and pathways. For instance, in oxidation reactions, the compound undergoes a free radical chain mechanism, where the interaction with peroxide radicals leads to the formation of various oxidation products. The detailed pathways and molecular targets depend on the specific reaction and conditions used.
類似化合物との比較
Ethyl(phenylethyl)benzene can be compared with other similar aromatic compounds, such as:
Ethylbenzene: A simpler aromatic hydrocarbon with a single ethyl group attached to the benzene ring.
Phenylethylbenzene: Similar to this compound but with different substitution patterns on the benzene ring.
Toluene: Another aromatic hydrocarbon with a methyl group attached to the benzene ring.
Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex organic molecules and industrial chemicals.
特性
CAS番号 |
7439-15-8 |
|---|---|
分子式 |
C16H18 |
分子量 |
210.31 g/mol |
IUPAC名 |
1-ethyl-4-(2-phenylethyl)benzene |
InChI |
InChI=1S/C16H18/c1-2-14-8-10-16(11-9-14)13-12-15-6-4-3-5-7-15/h3-11H,2,12-13H2,1H3 |
InChIキー |
BDEIYMXBPHSOSG-UHFFFAOYSA-N |
正規SMILES |
CCC1=CC=C(C=C1)CCC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![9-[1,1-Biphenyl]-4-yl-9-(4,6-diphenyl-1,3,5-triazin-2-yl)-2,2-bi-9H-carbazole](/img/structure/B14073623.png)
![[2-Chloro-5-(2,3,4-trichlorocyclohexa-2,4-dienyl)-phenyl]-dimethyl-amine](/img/structure/B14073624.png)




